2,3,6,10,14-Pentamethyl-9-(3-methylpentyl)pentadecane
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Overview
Description
2,3,6,10,14-Pentamethyl-9-(3-methylpentyl)pentadecane is a hydrocarbon compound with the molecular formula C26H54. It is a branched alkane, characterized by multiple methyl groups attached to a long carbon chain. This compound is part of the isoprenoid family, which are naturally occurring organic compounds derived from five-carbon isoprene units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,10,14-Pentamethyl-9-(3-methylpentyl)pentadecane typically involves the alkylation of a suitable precursor with methyl groups. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or oligomerization of smaller alkenes followed by hydrogenation. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,3,6,10,14-Pentamethyl-9-(3-methylpentyl)pentadecane can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: In substitution reactions, one functional group is replaced by another. Halogenation is a common substitution reaction for alkanes, where chlorine (Cl2) or bromine (Br2) can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with a palladium (Pd) or platinum (Pt) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alkanes with fewer double bonds or fully saturated hydrocarbons.
Substitution: Alkyl halides, such as chlorinated or brominated derivatives.
Scientific Research Applications
2,3,6,10,14-Pentamethyl-9-(3-methylpentyl)pentadecane has various applications in scientific research:
Chemistry: Used as a model compound for studying hydrocarbon behavior and reaction mechanisms.
Biology: Investigated for its role in biological systems, particularly in lipid metabolism and membrane structure.
Medicine: Explored for potential therapeutic uses, including as a component in drug delivery systems.
Industry: Utilized in the formulation of lubricants, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,6,10,14-Pentamethyl-9-(3-methylpentyl)pentadecane involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it may integrate into cell membranes, affecting membrane fluidity and function. Its branched structure allows for unique interactions with lipid bilayers, potentially influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,6,10,14-Tetramethylpentadecane
- 2,6,10,14-Tetramethylhexadecane
Comparison
2,3,6,10,14-Pentamethyl-9-(3-methylpentyl)pentadecane is unique due to its specific branching pattern and the presence of multiple methyl groups, which confer distinct physical and chemical properties. Compared to similar compounds like 2,6,10,14-Tetramethylpentadecane and 2,6,10,14-Tetramethylhexadecane, it may exhibit different reactivity and interactions in both chemical and biological contexts.
Properties
CAS No. |
194025-79-1 |
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Molecular Formula |
C26H54 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
2,3,6,10,14-pentamethyl-9-(3-methylpentyl)pentadecane |
InChI |
InChI=1S/C26H54/c1-10-22(6)15-18-26(25(9)13-11-12-20(2)3)19-16-23(7)14-17-24(8)21(4)5/h20-26H,10-19H2,1-9H3 |
InChI Key |
ZIEDXOJDBJKEHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC(CCC(C)CCC(C)C(C)C)C(C)CCCC(C)C |
Origin of Product |
United States |
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